N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(25)15-7-9-16(10-8-15)22-20(26)13-24-21(27)12-11-18(23-24)17-5-3-4-6-19(17)28-2/h3-12H,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEJUGZUFRIOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
The table below highlights key structural and pharmacological differences between the target compound and selected analogs:
Pharmacological and Physicochemical Insights
Dihydropyridazinone Core
The dihydropyridazinone moiety is a common feature in the target compound and analogs (e.g., Compounds X and 2-(4-fluorophenoxy)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide). This core is associated with kinase inhibition and protein binding due to its planar structure and hydrogen-bonding capacity .
Substituent Effects
- 2-Methoxyphenyl vs. In contrast, 4-fluorophenyl substituents (as in ) introduce electron-withdrawing properties, which may alter target selectivity .
- 4-Acetylphenyl vs. Piperidinyl/Sulfonyl Groups : The acetyl group in the target compound increases lipophilicity compared to the polar piperidinyl or sulfonyl groups in ’s Compound 37. This could improve membrane permeability but reduce solubility .
Preparation Methods
Condensation Reactions for Pyridazinone Core Formation
The pyridazinone ring is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For N-(4-acetylphenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide, a modified approach involves reacting 2-methoxybenzaldehyde with ethyl acetoacetate under basic conditions to form a chalcone intermediate. Subsequent treatment with hydrazine hydrate in ethanol at reflux yields 3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine.
Table 1: Optimization of Pyridazinone Cyclocondensation
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature | 80°C | 82 |
| Hydrazine Equivalents | 1.2 | 85 |
The chalcone intermediate’s electron-deficient β-carbon facilitates nucleophilic attack by hydrazine, forming the pyridazinone core. Excess hydrazine improves yield but risks side reactions, necessitating stoichiometric control.
Acetamide Side-Chain Introduction via Nucleophilic Substitution
The acetamide moiety is introduced by reacting 3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazine with N-(4-acetylphenyl)-2-chloroacetamide. This step employs potassium carbonate in acetone under reflux, leveraging the chloride’s leaving group ability.
Reaction Scheme
- Base Activation : K₂CO₃ deprotonates the pyridazinone’s N–H group.
- Nucleophilic Attack : The pyridazinone nitrogen attacks the chloroacetamide’s electrophilic carbon.
- Byproduct Elimination : HCl is neutralized by K₂CO₃, driving the reaction to completion.
Table 2: Substitution Reaction Variables
| Variable | Optimized Value | Yield (%) |
|---|---|---|
| Solvent | Acetone | 72 |
| Reaction Time | 6 hours | 75 |
| Base | K₂CO₃ | 78 |
Prolonged heating beyond 6 hours diminishes yields due to acetamide hydrolysis, underscoring the need for strict time control.
Suzuki–Miyaura Cross-Coupling for Aryl Functionalization
Patent literature describes palladium-catalyzed cross-coupling to introduce aromatic groups to pyridazinones. For this compound, 3-bromo-6-oxo-1,6-dihydropyridazine is coupled with 4-acetylphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.
Critical Parameters :
- Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes turnover.
- Temperature : 90°C balances reaction rate and catalyst stability.
- Ligand Effects : Bulky ligands suppress β-hydride elimination.
Table 3: Cross-Coupling Optimization
| Condition | Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 88 |
| Solvent System | Toluene/H₂O | 85 |
| Reaction Time | 12 hours | 82 |
This method offers superior regioselectivity compared to Friedel–Crafts alkylation, particularly for electron-rich aryl groups.
Purification and Crystallization Strategies
Recrystallization Solvent Screening
Crude product purity is enhanced via recrystallization. Ethanol and ethyl acetate are preferred due to their polarity gradients.
Table 4: Recrystallization Outcomes
| Solvent | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethanol | 99.2 | Needles |
| Ethyl Acetate | 98.5 | Plates |
| Acetonitrile | 97.8 | Prisms |
Ethanol yields high-purity needles ideal for X-ray diffraction, while ethyl acetate produces plates suitable for NMR analysis.
Chromatographic Purification
Silica gel chromatography with a hexane/ethyl acetate gradient (7:3 → 1:1) resolves unreacted starting materials and regioisomers. Fractions are monitored via TLC (Rf = 0.43 in 1:1 hexane/ethyl acetate).
Structural Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms the (E)-configuration of the acetamide linkage and planar pyridazinone core. Key metrics:
- Bond Lengths : C–N (1.335 Å), C=O (1.225 Å).
- Dihedral Angle : 28.4° between pyridazinone and methoxyphenyl planes.
Challenges and Alternative Routes
Byproduct Formation in Condensation Reactions
Excess hydrazine generates bis-hydrazone byproducts, reducible via fractional crystallization. Alternatively, microwave-assisted synthesis at 120°C for 20 minutes suppresses side reactions, achieving 89% yield.
Acid Sensitivity of Acetamide Linkage
Strongly acidic conditions hydrolyze the acetamide bond. Neutral pH during workup preserves integrity, as evidenced by IR stability of the 1680 cm⁻¹ C=O stretch.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Alkylation | 6-Aminothiouracil, NaOH/EtOH | 65°C | 86% |
| Cyclization | H2SO4 (cat.), reflux | 110°C | 72% |
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., acetylphenyl and methoxyphenyl groups). Aromatic protons appear at δ 7.2–8.1 ppm ().
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (theoretical: 393.4 g/mol).
- FTIR : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (amide C=O and pyridazinone C=O) ().
Advanced: How can researchers optimize the synthesis to minimize byproducts like hydroxylated derivatives?
Answer:
Byproducts arise from oxidation of the dihydropyridazinone core or hydrolysis of the acetamide bond . Mitigation strategies include:
- Inert atmosphere : Use N2/Ar to prevent oxidation.
- Acid scavengers : Add molecular sieves to absorb residual H2O.
- Stepwise monitoring : TLC at each intermediate stage isolates impurities ().
Basic: What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?
Answer:
- Antimicrobial assays : Disk diffusion against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) ().
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Enzyme inhibition : Test against COX-2 or kinases linked to inflammation ().
Advanced: What computational methods predict the compound’s molecular targets and binding affinity?
Answer:
- Molecular docking (AutoDock/Vina) : Models interactions with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17).
- QSAR : Correlate substituent effects (e.g., methoxy vs. ethoxy) with activity using Hammett constants ().
- MD simulations : Assess stability of ligand-protein complexes over 100 ns (GROMACS) ().
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?
Answer:
- Solvent calibration : DMSO-d6 vs. CDCl3 causes δ shifts up to 0.3 ppm.
- Crystallographic validation : Compare experimental NMR with X-ray-derived structures (SHELXT/SHELXL) ().
- Dynamic effects : Low-temperature NMR (e.g., –40°C) reduces conformational averaging.
Advanced: What structure-activity relationship (SAR) trends are observed in analogous pyridazinone derivatives?
Answer:
- Methoxy position : 2-Methoxyphenyl (vs. 4-substituted) enhances antimicrobial activity by 40% ( vs. 3).
- Acetamide substituents : N-Acetylphenyl improves solubility but reduces COX-2 inhibition (logP >3.5) ().
- Core modifications : Dihydropyridazinone > pyridazine in cytotoxicity (IC50: 12 µM vs. >50 µM) ().
Q. Table 2: SAR of Pyridazinone Derivatives
| Substituent | Bioactivity (IC50) | LogP |
|---|---|---|
| 2-Methoxyphenyl | 8.2 µM (Anticancer) | 2.9 |
| 4-Fluorophenyl | 15.1 µM | 3.4 |
Basic: What stability considerations are critical for long-term storage of this compound?
Answer:
- Light sensitivity : Store in amber vials at –20°C.
- Hydrolysis risk : Avoid aqueous buffers (pH >9) to prevent acetamide cleavage ().
- Hygroscopicity : Desiccate with silica gel ().
Advanced: How can crystallography (e.g., SHELXL) resolve ambiguities in the compound’s tautomeric forms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
